molecular formula C13H28Cl2Si B099570 Dichlorododecylmethylsilane CAS No. 18407-07-3

Dichlorododecylmethylsilane

Cat. No. B099570
CAS RN: 18407-07-3
M. Wt: 283.3 g/mol
InChI Key: ZAADUWCLWTWDSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichlorododecylmethylsilane is a compound that falls within the broader category of organosilanes, which are organometallic compounds containing carbon-silicon bonds. Organosilanes are known for their diverse applications in materials science, chemistry, and polymer synthesis due to their unique properties and reactivity.

Synthesis Analysis

The synthesis of organosilanes typically involves the formation of carbon-silicon bonds through various methods. For instance, the synthesis of functional polysilanes, such as alpha,omega-dichloro-polymethylphenylsilane, can be achieved using Wurtz-type reductive coupling, which is sensitive to work-up conditions, reaction time, monomer concentration, and temperature . Similarly, the coupling of dichloromethylphenylsilane with chlorotrimethylsilane by lithium has been used to synthesize low-molecular-weight organosilane polymers . These methods highlight the importance of reaction conditions in the synthesis of organosilanes and their derivatives.

Molecular Structure Analysis

The molecular structure of organosilanes can be complex, with various functional groups attached to the silicon atoms. For example, the chlorine-end functionalization in alpha,omega-dichloro-polymethylphenylsilane was confirmed by Si-29 NMR spectroscopy, and the concentration of end-groups was quantitatively determined by elemental analysis of chlorine . The molecular structure can significantly influence the reactivity and properties of the organosilanes.

Chemical Reactions Analysis

Organosilanes undergo a variety of chemical reactions. Dichloromethylpentamethyldisilane, for example, can undergo intramolecular rearrangement with anhydrous aluminum chloride to yield different products depending on the reaction conditions . Additionally, reactions of dichloropermethylsilanes with dilithium phenylphosphide yield novel heterocyclic phosphasilanes, demonstrating the versatility of organosilanes in forming heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of organosilanes are influenced by their molecular structure. For instance, the synthesis conditions of alpha,omega-dichloro-polymethylphenylsilane can lead to different ratios of high and low molecular weight fractions, which would affect the material's properties . The reactivity of organosilanes with other compounds, such as the hydrosilylation of methylenecyclopropane with dichloro(methyl)silane, also showcases the diverse chemical behavior of these compounds .

Scientific Research Applications

  • Peptide Synthesis Enhancement : Triethylsilane, similar in structure to Dichlorododecylmethylsilane, has been used as a carbocation scavenger in peptide synthesis. It has shown to increase yields, decrease reaction times, and improve selectivity in the deprotection of certain protected sites in amino acids and peptides (Mehta, Jaouhari, Benson, & Douglas, 1992).

  • Biomedical Applications : Polydimethylsiloxane (PDMS), a compound related to Dichlorododecylmethylsilane, is extensively used in the biomedical industry. Its biocompatible material and biomechanical behavior make it suitable for studying aneurysmal behavior and for devices like micro pumps, optical systems, and microfluidic circuits (Victor et al., 2019).

  • Chemical Resistance in Microfluidics : Research on polydimethylsiloxane has shown that thermal treatment at 300 °C can make PDMS microfluidic channels more chemically resistant, particularly against substances like dichloromethane. This improves its application potential in microfluidic devices (Lee et al., 2013).

  • Organic Light Emitting Diodes (OLEDs) : Arylsilanes and siloxanes, which are chemically related to Dichlorododecylmethylsilane, have been explored for their application in OLEDs. They offer advantages such as good solubility, excellent resistance to thermal and chemical degradation, and are used in various components of OLED architecture (Sun, Ren, Bryce, & Yan, 2015).

  • Hybrid Xerogels : Studies have been conducted on hybrid xerogels containing compounds similar to Dichlorododecylmethylsilane, which are used as precursor reagents for hybrid xerogels. These xerogels have applications in areas such as ion exchange processes and studying electron transfer processes in confined spaces (Arenas et al., 2006).

Safety And Hazards

Dichlorododecylmethylsilane is classified as a corrosive substance . It can cause severe skin burns and eye damage . It is also toxic if inhaled and may cause respiratory irritation . Safety measures include wearing protective clothing and eye protection, and ensuring good ventilation during handling .

Future Directions

While specific future directions for Dichlorododecylmethylsilane are not mentioned in the available resources, it is known to be used in proteomics research . This suggests that its future applications may continue to be in the field of biochemical research.

properties

IUPAC Name

dichloro-dodecyl-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28Cl2Si/c1-3-4-5-6-7-8-9-10-11-12-13-16(2,14)15/h3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAADUWCLWTWDSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[Si](C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40885035
Record name Silane, dichlorododecylmethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40885035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, dichlorododecylmethyl-

CAS RN

18407-07-3
Record name (Dodecyl)(methyl)dichlorosilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18407-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, dichlorododecylmethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018407073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, dichlorododecylmethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, dichlorododecylmethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40885035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichlorododecylmethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.427
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dichlorododecylmethylsilane
Reactant of Route 2
Reactant of Route 2
Dichlorododecylmethylsilane
Reactant of Route 3
Reactant of Route 3
Dichlorododecylmethylsilane
Reactant of Route 4
Reactant of Route 4
Dichlorododecylmethylsilane

Citations

For This Compound
3
Citations
D Shao, Y Li - RSC advances, 2018 - pubs.rsc.org
… The product of 1-dodecene was dichlorododecylmethylsilane, whose 1 H NMR spectrum is shown in Fig. S6D.† The conversion of 1-dodecene catalyzed by SiO 2 -DTPA-Pt, SiO 2 -NTA…
Number of citations: 20 pubs.rsc.org
FC Schilling, FA Bovey, JM Zeigler - Macromolecules, 1986 - ACS Publications
The recent discovery of soluble polysilanes1™ 5-(RR'Si),,-(R and R'= alkyl or phenyl) has stimulated interest in the properties and applications of these materials. Of par-ticular note is …
Number of citations: 61 pubs.acs.org
G Kwak, M Fujiki, T Masuda - Macromolecules, 2004 - ACS Publications
… Compound 1 was synthesized by modifying the literature method, 4 and dichlorododecylmethylsilane was used as a starting material. The data were as follows. Yield: 50%, …
Number of citations: 21 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.